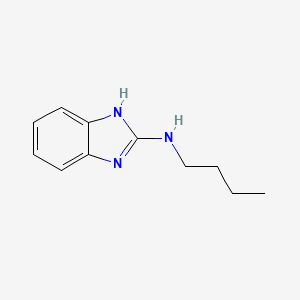

N-Butyl-1H-Benzimidazol-2-amin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

M084 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf seine potenziellen antidepressiven und anxiolytischen Wirkungen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.

5. Wirkmechanismus

M084 übt seine Wirkung durch die Hemmung von TRPC4- und TRPC5-Kanälen aus . Diese Kanäle sind an verschiedenen zellulären Prozessen beteiligt, einschließlich der Kalziumsignalgebung. Durch die Blockierung dieser Kanäle kann M084 zelluläre Reaktionen modulieren und seine antidepressiven und anxiolytischen Wirkungen entfalten. Zusätzlich hemmt M084 die mitochondriale Atmung, aktiviert die mitochondriale Entfaltungsproteinantwort und die AMP-aktivierte Proteinkinase, rekrutiert SIR-2.1 und SKN-1 und verzögert schließlich den Alterungsprozess durch den Transkriptionsfaktor DAF-16 .

Ähnliche Verbindungen:

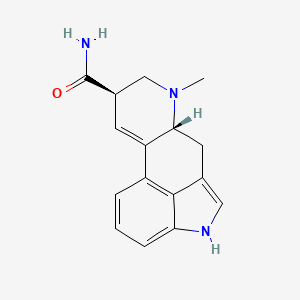

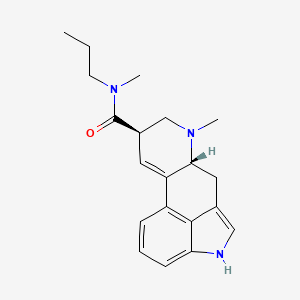

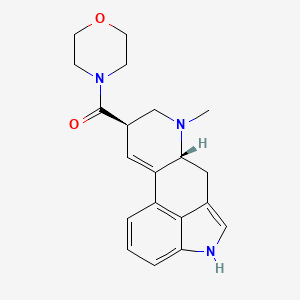

TRPC4- und TRPC5-Inhibitoren: Verbindungen wie ML204 und HC-070 sind ebenfalls dafür bekannt, TRPC4- und TRPC5-Kanäle zu hemmen.

Benzimidazolderivate: Verbindungen wie Albendazol, Mebendazol und Thiabendazol teilen sich die Benzimidazol-Grundstruktur.

Einzigartigkeit von M084: M084 ist einzigartig aufgrund seiner spezifischen hemmenden Wirkungen auf TRPC4- und TRPC5-Kanäle, kombiniert mit seinen schnellen antidepressiven und anxiolytischen Wirkungen . Seine Fähigkeit, die mitochondriale Funktion zu modulieren und die Alterung zu verzögern, unterscheidet es außerdem von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

n-Butyl-1h-benzimidazol-2-amine is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry Benzimidazole derivatives have been reported to exhibit biological activity as antiviral, antimicrobial, and antitumor agents .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit inhibitory effects on various enzymes involved in a wide range of therapeutic uses .

Pharmacokinetics

Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit biological activity as antiviral, antimicrobial, and antitumor agents .

Action Environment

Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Biochemische Analyse

Biochemical Properties

n-Butyl-1h-benzimidazol-2-amine has been shown to have almost no effect on the conjugation and structural organization of benzimidazole . The presence of a butyl substituent in the N position does not significantly affect the C-N bond lengths and C-N-C and N-C-N angles . This suggests that n-Butyl-1h-benzimidazol-2-amine could potentially interact with various enzymes, proteins, and other biomolecules in a similar manner as benzimidazole.

Cellular Effects

For instance, the benzimidazole derivative M084 has been shown to extend the lifespan of Caenorhabditis elegans, delay age-related decline of phenotypes, and improve stress resistance . It’s plausible that n-Butyl-1h-benzimidazol-2-amine could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Benzimidazoles and their derivatives are known to interact with biopolymers due to their structural similarity to naturally occurring nucleotides . They could potentially exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of n-Butyl-1h-benzimidazol-2-amine in laboratory settings. It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole , suggesting that n-Butyl-1h-benzimidazol-2-amine could potentially have stable long-term effects on cellular function.

Dosage Effects in Animal Models

The benzimidazole derivative M084 has been shown to exhibit antidepressant and anxiolytic-like effects at a dosage of 10 mg/kg in mice . It’s plausible that n-Butyl-1h-benzimidazol-2-amine could have similar dosage-dependent effects in animal models.

Metabolic Pathways

Due to its structural similarity to naturally occurring nucleotides, it could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

There is limited information available on how n-Butyl-1h-benzimidazol-2-amine is transported and distributed within cells and tissues. Due to its structural similarity to naturally occurring nucleotides, it could potentially interact with various transporters or binding proteins and affect its localization or accumulation .

Subcellular Localization

Due to its structural similarity to naturally occurring nucleotides, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of M084 involves the reaction of benzimidazole derivatives with butylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of M084 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: M084 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: M084 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können M084 in seine reduzierten Formen umwandeln.

Substitution: M084 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Benzimidazolderivaten führen, während Reduktion reduzierte Amin-Derivate produzieren kann.

Vergleich Mit ähnlichen Verbindungen

TRPC4 and TRPC5 Inhibitors: Compounds such as ML204 and HC-070 are also known to inhibit TRPC4 and TRPC5 channels.

Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure.

Uniqueness of M084: M084 is unique due to its specific inhibitory effects on TRPC4 and TRPC5 channels, combined with its rapid antidepressant and anxiolytic effects . Its ability to modulate mitochondrial function and delay aging further distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

N-butyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKUCNXCFWODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965602 | |

| Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51314-51-3 | |

| Record name | 51314-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

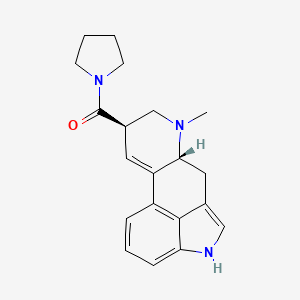

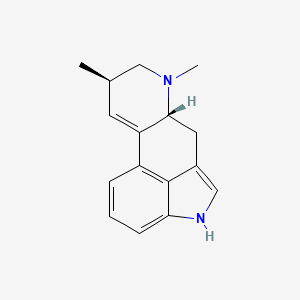

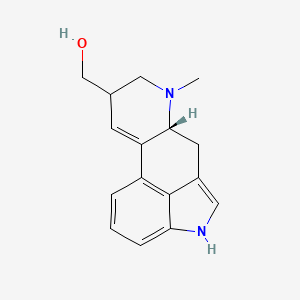

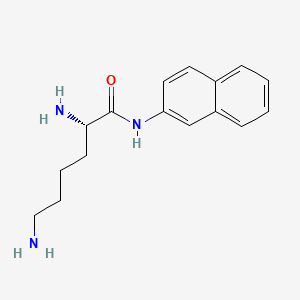

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)